molecular formula C46H38LaO6 B3259649 Di-[3-((S)-2,2'-dihydroxy-1,1'-binaphthylmethyl)]ether, lanthanum(III) salt, tetrahydrofuran adduct SCT-(S)-BINOL CAS No. 321837-08-5

Di-[3-((S)-2,2'-dihydroxy-1,1'-binaphthylmethyl)]ether, lanthanum(III) salt, tetrahydrofuran adduct SCT-(S)-BINOL

Cat. No. B3259649
CAS RN: 321837-08-5
M. Wt: 825.7 g/mol
InChI Key: KHUAFGVWCHVILE-UHFFFAOYSA-N
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Description

“Di-[3-((S)-2,2’-dihydroxy-1,1’-binaphthylmethyl)]ether, lanthanum(III) salt, tetrahydrofuran adduct SCT-(S)-BINOL” is a complex compound . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

The synthesis of ethers can be achieved through the Williamson ether synthesis, which is an organic reaction that forms an ether from an organohalide and a deprotonated alcohol (alkoxide) . This reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide via an S N 2 reaction .


Chemical Reactions Analysis

Ethers, including this compound, can undergo cleavage to alcohols in the presence of strong acids, such as HI, or strong Lewis acids such as boron tribromide (BBr 3). These reactions involve protonation of the ether oxygen, followed by either an S N 1 or S N 2 reaction pathway, depending on the structure .

Mechanism of Action

The mechanism of action for the reactions of ethers typically involves the protonation of the ether oxygen, followed by either an S N 1 or S N 2 reaction pathway, depending on the structure .

properties

IUPAC Name

3-[[3-hydroxy-4-(2-hydroxynaphthalen-1-yl)naphthalen-2-yl]methoxymethyl]-1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol;lanthanum;oxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H30O5.C4H8O.La/c43-35-19-17-25-9-1-5-13-31(25)37(35)39-33-15-7-3-11-27(33)21-29(41(39)45)23-47-24-30-22-28-12-4-8-16-34(28)40(42(30)46)38-32-14-6-2-10-26(32)18-20-36(38)44;1-2-4-5-3-1;/h1-22,43-46H,23-24H2;1-4H2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUAFGVWCHVILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC1.C1=CC=C2C(=C1)C=CC(=C2C3=C(C(=CC4=CC=CC=C43)COCC5=CC6=CC=CC=C6C(=C5O)C7=C(C=CC8=CC=CC=C87)O)O)O.[La]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H38LaO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

825.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-[3-((S)-2,2'-dihydroxy-1,1'-binaphthylmethyl)]ether, lanthanum(III) salt, tetrahydrofuran adduct SCT-(S)-BINOL
Reactant of Route 2
Di-[3-((S)-2,2'-dihydroxy-1,1'-binaphthylmethyl)]ether, lanthanum(III) salt, tetrahydrofuran adduct SCT-(S)-BINOL
Reactant of Route 3
Di-[3-((S)-2,2'-dihydroxy-1,1'-binaphthylmethyl)]ether, lanthanum(III) salt, tetrahydrofuran adduct SCT-(S)-BINOL
Reactant of Route 4
Di-[3-((S)-2,2'-dihydroxy-1,1'-binaphthylmethyl)]ether, lanthanum(III) salt, tetrahydrofuran adduct SCT-(S)-BINOL
Reactant of Route 5
Di-[3-((S)-2,2'-dihydroxy-1,1'-binaphthylmethyl)]ether, lanthanum(III) salt, tetrahydrofuran adduct SCT-(S)-BINOL
Reactant of Route 6
Di-[3-((S)-2,2'-dihydroxy-1,1'-binaphthylmethyl)]ether, lanthanum(III) salt, tetrahydrofuran adduct SCT-(S)-BINOL

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